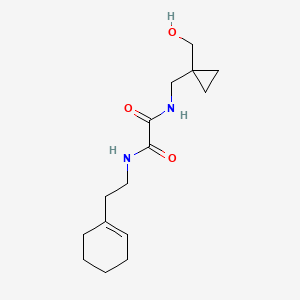

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

CAS No.: 1251684-92-0

Cat. No.: VC4423316

Molecular Formula: C15H24N2O3

Molecular Weight: 280.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251684-92-0 |

|---|---|

| Molecular Formula | C15H24N2O3 |

| Molecular Weight | 280.368 |

| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |

| Standard InChI | InChI=1S/C15H24N2O3/c18-11-15(7-8-15)10-17-14(20)13(19)16-9-6-12-4-2-1-3-5-12/h4,18H,1-3,5-11H2,(H,16,19)(H,17,20) |

| Standard InChI Key | KNGJFPHQRGNMAG-UHFFFAOYSA-N |

| SMILES | C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CC2)CO |

Introduction

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide family. Oxalamides are known for their versatile applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This specific compound features a unique structural arrangement combining a cyclohexene ring, a cyclopropyl group, and an oxalamide moiety, which may contribute to its potential biological and chemical properties.

Structural Characteristics

The molecular structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide consists of:

-

Cyclohexene Ring: A six-membered unsaturated ring that provides rigidity and hydrophobic interactions.

-

Cyclopropyl Group: A three-membered ring with a hydroxymethyl substituent, contributing steric strain and reactivity.

-

Oxalamide Moiety: A functional group known for hydrogen bonding and interaction capabilities.

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2O3 |

| Molecular Weight | 266.34 g/mol |

| Functional Groups | Oxalamide, Hydroxymethyl |

Synthetic Routes

The synthesis of this compound involves multi-step reactions to assemble its complex structure:

-

Formation of Cyclohexene Derivative:

-

Cyclohexene is reacted with ethylene bromide under basic conditions (e.g., NaH or KOH) to introduce the ethyl group at the 1-position.

-

-

Preparation of Hydroxymethyl Cyclopropane:

-

Cyclopropane is functionalized by reacting with formaldehyde under acidic or basic conditions to form the hydroxymethyl derivative.

-

-

Coupling Reaction:

-

The cyclohexene derivative is coupled with the hydroxymethyl cyclopropane derivative using oxalyl chloride and a base (e.g., triethylamine). This step forms the oxalamide bond.

-

Reaction Conditions

The coupling reaction typically occurs under mild temperatures (0–25°C) in an inert atmosphere (e.g., nitrogen or argon). Solvents like dichloromethane or tetrahydrofuran are commonly used.

Medicinal Chemistry

The structural features of this compound suggest potential applications in drug discovery:

-

Hydrogen Bonding: The oxalamide group can interact with biological targets like enzymes or receptors.

-

Steric Properties: The cyclopropane ring may enhance specificity by fitting into unique binding pockets.

Organic Synthesis

This compound can serve as an intermediate for synthesizing more complex molecules due to its reactive functional groups.

Materials Science

Oxalamides are often used in polymer chemistry for their ability to form stable hydrogen-bonded networks.

Comparison with Similar Compounds

To understand its uniqueness, this compound can be compared with other oxalamides:

| Compound | Structural Difference | Potential Impact |

|---|---|---|

| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide | Methoxy instead of hydroxymethyl | Reduced hydrogen bonding capability |

| N1-(2-(cyclohexenyl)-methyl)-N2-cyclopropyl oxalamide | Lacks hydroxymethyl substitution | Lower solubility |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume